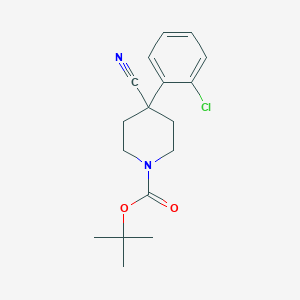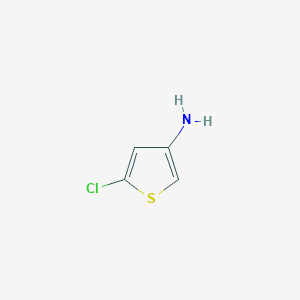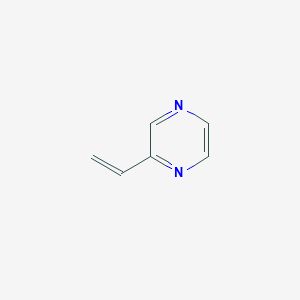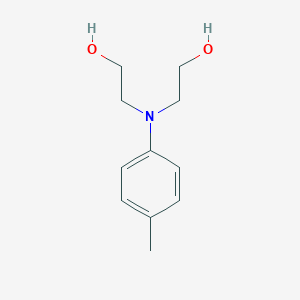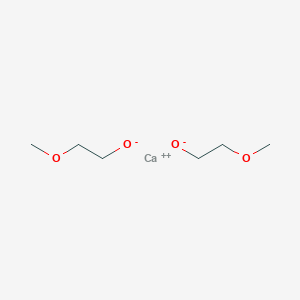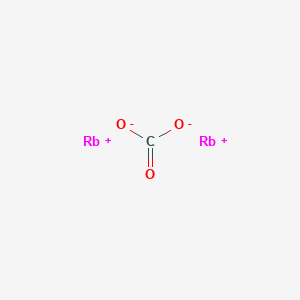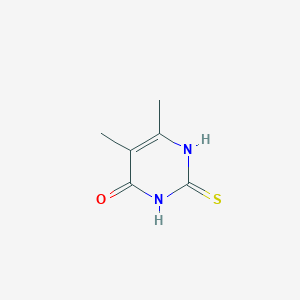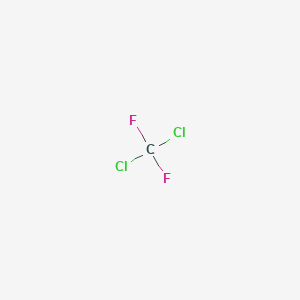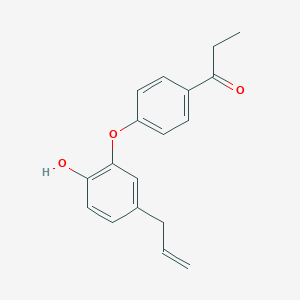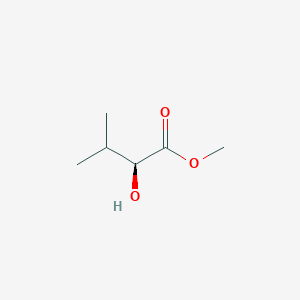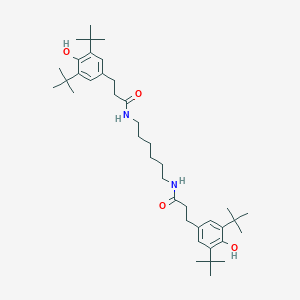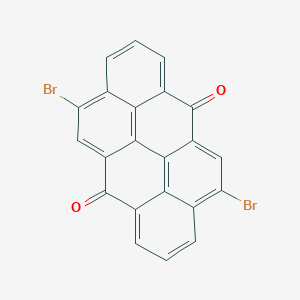
4,10-二溴蒽醌
描述
4,10-Dibromoanthanthrone is a synthetic organic colorant with a scarlet or orange-red hue . It is an anthraquinone derivative, first synthesized in 1913 as a vat dye, C.I. Vat Orange 3 (C.I. 59300), and later also used as a pigment, C.I. Pigment Red 168 .
Synthesis Analysis
A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .Molecular Structure Analysis
The molecular formula of 4,10-Dibromoanthanthrone is C22H8Br2O2 . It is an anthraquinone derivative with bromine atoms at the 4,10-positions .Chemical Reactions Analysis
New p-type, n-type, and ambipolar molecules were synthesized from commercially available 4,10-dibromoanthanthrone dye . Substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units allowed the modulation of the optoelectronic properties of the molecules .Physical And Chemical Properties Analysis
The molar mass of 4,10-Dibromoanthanthrone is 464.112 g·mol−1 . More detailed physical and chemical properties were not found in the search results.科学研究应用
Application 1: Synthesis of Dibenzannulated Peri-Acenoacenes
- Summary of the Application: 4,10-Dibromoanthanthrone, also known as vat orange 3, is used as a starting material in the synthesis of dibenzannulated phenyl-annulated [4,2] peri-acenoacenes . These compounds are of interest due to their potential applications in organic electronics.
- Methods of Application or Experimental Procedures: The synthesis involves three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .
- Results or Outcomes: The synthesized compounds exhibit strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value (more than 0.3 V) from solution to the solid state . Field-effect transistors showing a temperature-dependent hole mobility have been tested .
Application 2: Use in Organic Electronics
- Summary of the Application: 4,10-Dibromoanthanthrone is a commercially available organic dye with several interesting features that make it a suitable building block in organic electronics .
Application 3: Synthesis of New p-type, n-type, and Ambipolar Molecules
- Summary of the Application: 4,10-Dibromoanthanthrone is used as a starting material in the synthesis of new p-type, n-type, and ambipolar molecules . These molecules are of interest due to their potential applications in organic electronics.
- Methods of Application or Experimental Procedures: The synthesis involves substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units, which allows the modulation of the optoelectronic properties of the molecules .
- Results or Outcomes: The synthesized molecules exhibit varied optoelectronic properties, which suggest potential for improved performance in organic electronic devices .
Application 4: Construction of Semiconductors for Multi-purpose Applications
- Summary of the Application: 4,10-Dibromoanthanthrone is used in the construction of semiconductors for multi-purpose applications . It is a versatile component in the design of organic electronic devices due to its low cost and the presence of reactive sites.
Application 5: Synthesis of New p-type, n-type, and Ambipolar Molecules
- Summary of the Application: 4,10-Dibromoanthanthrone is used as a starting material in the synthesis of new p-type, n-type, and ambipolar molecules . These molecules are of interest due to their potential applications in organic electronics.
- Methods of Application or Experimental Procedures: The synthesis involves substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units, which allows the modulation of the optoelectronic properties of the molecules .
- Results or Outcomes: The synthesized molecules exhibit varied optoelectronic properties, which suggest potential for improved performance in organic electronic devices .
Application 6: Construction of Semiconductors for Multi-purpose Applications
未来方向
属性
IUPAC Name |
9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENFZMEHKCNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044674 | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Dibromoanthanthrone | |
CAS RN |
4378-61-4 | |
| Record name | Pigment Red 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,10-DIBROMOANTHANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
